N-[3-(benzoylamino)-4-(4-morpholinyl)phenyl]-2-chloro-4-methylbenzamide
Description
The compound N-[3-(benzoylamino)-4-(4-morpholinyl)phenyl]-2-chloro-4-methylbenzamide is a benzamide derivative featuring a benzoylamino group at position 3 and a 4-morpholinyl substituent at position 4 on the central phenyl ring. The 2-chloro-4-methylbenzamide moiety is attached via an amide linkage.
Properties
Molecular Formula |
C25H24ClN3O3 |
|---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
N-(3-benzamido-4-morpholin-4-ylphenyl)-2-chloro-4-methylbenzamide |
InChI |
InChI=1S/C25H24ClN3O3/c1-17-7-9-20(21(26)15-17)25(31)27-19-8-10-23(29-11-13-32-14-12-29)22(16-19)28-24(30)18-5-3-2-4-6-18/h2-10,15-16H,11-14H2,1H3,(H,27,31)(H,28,30) |
InChI Key |
YRZHULSBKDSJND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)NC(=O)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzamide Core
The core benzamide moiety can be synthesized by conventional amidation techniques:
- Activation of the carboxylic acid (or its derivative) using carbodiimides (e.g., DCC or EDC) in inert organic solvents such as dichloromethane or dimethylformamide (DMF).
- Reaction with appropriate amines —specifically, the amino components bearing benzoylamino and morpholinyl groups—under controlled conditions to form the amide linkage.
Incorporation of the Morpholinyl Group
- The 4-morpholinyl substituent is often introduced through nucleophilic substitution or coupling reactions, where a morpholine derivative reacts with a suitable electrophilic aromatic intermediate, such as a halogenated aromatic compound, under conditions favoring substitution (e.g., in the presence of base or catalysts).
Chlorination and Methylation
- The 2-chloro and 4-methyl groups are typically introduced via selective halogenation and methylation steps:
- Chlorination can be achieved using reagents such as N-chlorosuccinimide (NCS) under controlled temperature.
- Methylation of aromatic rings often employs methylating agents like methyl iodide or dimethyl sulfate in the presence of base.
Salt Formation
- The free base is converted into its hydrochloride salt through treatment with gaseous or dissolved hydrogen chloride in an inert solvent such as methanol or ethanol, often under nitrogen atmosphere to prevent oxidation or degradation.
Reaction Conditions and Solvent Systems
| Step | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Amidation | Carbodiimide (DCC/EDC), amine | DMF, DCM | Room temperature to 50°C | Inert atmosphere recommended |
| Benzoylation | Benzoyl chloride | Pyridine | 0–25°C | Basic conditions to neutralize HCl |
| Morpholine substitution | Morpholine derivative | Ethanol, acetonitrile | Reflux | Catalytic or base-promoted |
| Chlorination | N-chlorosuccinimide (NCS) | DCM | 0–25°C | Controlled addition to prevent over-chlorination |
| Methylation | Methyl iodide | Acetone, DMF | Reflux | Excess methylating agent used |
| Salt formation | HCl gas or HCl solution | Methanol | Room temperature | Under inert atmosphere |
Verification from Patent Literature
- Patent WO2003094839A2 describes the synthesis of related pyrimidinone compounds, emphasizing the use of inert organic solvents, conventional esterification, and amidation procedures, which are applicable here.
- The patent details the use of activated carboxylic acids and amine reactions to form amides, aligning with the synthetic routes for the benzamide derivatives.
- It also discusses the formation of pharmaceutically acceptable salts, including hydrochloride salts, through treatment with inorganic acids like HCl.
Additional Considerations
- Purification : Techniques such as recrystallization, chromatography, and filtration are employed after each step to ensure purity.
- Reaction Monitoring : TLC, HPLC, or NMR spectroscopy are used to monitor the progress of reactions.
- Crystallization : The final salt is crystallized from suitable solvents such as methanol or ethanol, with seeding to control crystal form and size.
Summary of Key Reaction Conditions
Chemical Reactions Analysis
Types of Reactions: N-[3-(benzoylamino)-4-(4-morpholinyl)phenyl]-2-chloro-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[3-(benzoylamino)-4-(4-morpholinyl)phenyl]-2-chloro-4-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(benzoylamino)-4-(4-morpholinyl)phenyl]-2-chloro-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Core Structural Variations
The table below highlights key structural differences between the target compound and its analogs:
Physicochemical Properties
- Target Compound: Higher molecular weight (~459.92 g/mol) due to the benzoylamino group, which increases hydrophobicity (predicted logP ~3.5). The morpholine ring enhances water solubility compared to purely aromatic analogs.
- 3-Chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide : Lower molecular weight (330.81 g/mol) and logP (~2.8) due to the absence of the benzoylamino group.
Functional Implications
- Benzoylamino Group: Unique to the target compound, this group may enhance binding to aromatic residues in target proteins (e.g., kinases or GPCRs) through π-π interactions .
- Morpholine Placement : In the target compound, the morpholine at position 4 may stabilize the phenyl ring conformation, whereas in 3-chloro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide , the morpholine’s flexibility could allow for adaptive binding.
Research Findings and Implications
While biological activity data for the target compound is absent in the provided evidence, structural analogs offer insights:
- 3-Chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide : Simpler analogs like this are often intermediates in drug discovery, optimized for bioavailability.
Biological Activity
N-[3-(benzoylamino)-4-(4-morpholinyl)phenyl]-2-chloro-4-methylbenzamide is a synthetic compound belonging to the class of benzamides. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly as an anticancer agent and in the inhibition of specific protein kinases. This article reviews the biological activity of this compound, summarizing key findings from diverse research sources.
Chemical Structure and Properties
The molecular formula of this compound is C25H24ClN3O3, with a molecular weight of 449.9 g/mol. The structure features a benzamide core with morpholine and benzoyl substituents, which are critical for its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several areas:
1. Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound induces apoptosis in cancer cells, as evidenced by increased caspase-3 activity and the release of cytochrome c from mitochondria . This suggests that it may trigger intrinsic apoptotic pathways.
- Case Study : In a study involving human myeloid leukemia cell lines (HL-60 and U937), the compound demonstrated an IC50 value ranging from 0.24 to 1.72 µM, indicating potent cytotoxicity compared to traditional alkylating agents .
2. Protein Kinase Inhibition
The compound has been identified as a potential inhibitor of specific protein kinases, which are critical in cancer progression and cell signaling pathways.
- Targeted Kinases : Preliminary studies suggest that it may inhibit RET kinase activity, which is involved in various cancers, including thyroid cancer .
- In Vitro Studies : ELISA-based kinase assays have shown moderate to high potency for derivatives related to this compound, indicating its potential as a lead compound for further development in cancer therapy .
Data Summary
Q & A
Q. What are the recommended synthetic routes for N-[3-(benzoylamino)-4-(4-morpholinyl)phenyl]-2-chloro-4-methylbenzamide, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions, starting with coupling the benzoyl amino and morpholinyl groups to the phenyl core. Key steps include:
- Amide bond formation : Use coupling agents like EDCI or HOBt in anhydrous DMF at 0–5°C to minimize side reactions.
- Morpholine incorporation : Optimize nucleophilic substitution reactions at 60–80°C in THF with a base (e.g., K₂CO₃) to enhance ring closure .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol to achieve >95% purity . Table 1 : Optimization parameters for critical steps:
| Step | Solvent | Temperature | Catalyst/Base | Yield Range |
|---|---|---|---|---|
| Amide coupling | DMF | 0–5°C | EDCI/HOBt | 65–75% |
| Morpholine addition | THF | 60–80°C | K₂CO₃ | 70–85% |
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
- NMR spectroscopy : Use - and -NMR to verify substituent positions (e.g., morpholinyl protons at δ 3.6–3.8 ppm; benzamide carbonyl at ~168 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 479.152) and isotopic pattern matching .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98% by UV detection at 254 nm) .
Q. What are the key considerations when designing initial biological screening assays for this benzamide derivative?
- Solubility : Pre-solubilize in DMSO (≤0.1% final concentration) to avoid precipitation in aqueous buffers .
- Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., morpholinyl-containing inhibitors show affinity for PI3K/mTOR pathways) .
- Dose range : Test 0.1–100 µM in cell-based assays (e.g., MTT or apoptosis assays) to identify IC₅₀ values .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different experimental models (e.g., cell lines vs. primary cells)?
- Model validation : Cross-validate results using ≥3 cell lines (e.g., HeLa, MCF-7, and primary fibroblasts) to rule out cell-specific artifacts .
- Pharmacokinetic profiling : Compare intracellular compound accumulation via LC-MS/MS to confirm bioavailability differences .
- Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to isolate target-specific effects vs. off-target interactions .
Q. What strategies are recommended for studying the compound's interaction with cellular targets like kinase enzymes?
- Surface plasmon resonance (SPR) : Immobilize the kinase on a sensor chip to measure binding kinetics (, , ) in real time .
- Isothermal titration calorimetry (ITC) : Quantify enthalpy changes during binding to confirm stoichiometry and affinity .
- X-ray crystallography : Co-crystallize the compound with the target kinase (e.g., PDB deposition) to map binding interactions (e.g., hydrogen bonds with morpholinyl oxygen) .
Q. What in vivo pharmacokinetic parameters should be prioritized during preclinical evaluation?
- Oral bioavailability : Conduct dose-escalation studies in rodents (5–50 mg/kg) with plasma sampling via LC-MS/MS at 0.5, 2, 6, and 24 h post-administration .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify major metabolites (e.g., morpholine ring oxidation) via UPLC-QTOF .
- Blood-brain barrier penetration : Measure brain/plasma ratio (logBB) using in situ perfusion models if CNS activity is suspected .
Data Contradiction Analysis
Q. How should discrepancies between in vitro potency and in vivo efficacy be addressed?
- Physicochemical profiling : Re-evaluate logP (optimal range: 2–4) and polar surface area (<90 Ų) to ensure membrane permeability .
- Protein binding assays : Measure free fraction in plasma (equilibrium dialysis) to adjust effective dosing .
- Metabolite identification : Test major metabolites for off-target activity using broad-panel kinase assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
